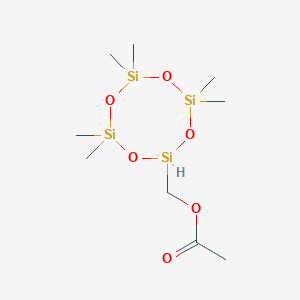
(4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate is a silicon-based compound with a unique structure that includes multiple oxygen and silicon atoms. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate typically involves the reaction of hexamethylcyclotrisiloxane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silicon-oxygen compounds.
Reduction: Silicon-hydrogen compounds.
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate is used as a precursor for the synthesis of other silicon-based compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. Its biocompatibility and stability make it suitable for use in medical devices and implants.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the efficacy and stability of pharmaceutical formulations.
Industry
Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.
Mécanisme D'action
The mechanism of action of (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through silicon-oxygen and silicon-carbon bonds. These interactions can influence the physical and chemical properties of the target molecules, leading to enhanced stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylcyclotrisiloxane: A precursor used in the synthesis of (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate.
Octamethylcyclotetrasiloxane: Another silicon-based compound with similar stability and reactivity.
Tetramethylsilane: A simpler silicon compound used as a reference standard in NMR spectroscopy.
Uniqueness
This compound is unique due to its multiple silicon-oxygen and silicon-carbon bonds, which provide exceptional stability and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(4,4,6,6,8,8-hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O6Si4/c1-9(10)11-8-16-12-17(2,3)14-19(6,7)15-18(4,5)13-16/h16H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQGSKIPHIDLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O6Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B8037933.png)










![Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)


